methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a methyl carboxylate group and a diethoxyphosphoryl acetyl substituent. The diethoxyphosphoryl group introduces polarity and hydrogen-bonding capacity, making this compound a candidate for mimicking phosphate-containing biomolecules or serving as a ligand in catalysis.
Properties
IUPAC Name |
methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O6P/c1-4-18-20(16,19-5-2)6-10(14)12-7-13(8-12,9-12)11(15)17-3/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXGELKTJVHPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C12CC(C1)(C2)C(=O)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps. One common method includes the reaction of bicyclo[1.1.1]pentane derivatives with diethoxyphosphoryl acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including flow photochemical addition of propellane to diacetyl, followed by haloform reaction to form the desired product . These methods allow for the production of the compound in significant quantities, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing traditional aromatic rings to improve drug properties.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.
Mechanism of Action
The mechanism of action of methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Differences
- Electronic Effects: The diethoxyphosphoryl acetyl group in the target compound provides strong electron-withdrawing character and polarity, contrasting with the electron-deficient cyano group in methyl 3-cyanoBCP-1-carboxylate or the electron-rich Boc-amino group in methyl 3-(Boc-amino)BCP-1-carboxylate . Fluorine in methyl 2,2-difluoro-3-(o-tolyl)BCP-1-carboxylate enhances metabolic stability and lipophilicity compared to the phosphoryl group .
- Acetylthio in methyl 3-(acetylthio)BCP-1-carboxylate adds less steric hindrance than bis(aryl)methanol derivatives (e.g., compounds 14–17 in ) but introduces sulfur-based reactivity .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for BCP-homoPBGP in , where an Arbuzov reaction installs the phosphoryl group . In contrast, difluoro-BCP analogs require Rh-catalyzed cyclopropanation , and cyano-BCP derivatives involve nitrile substitution .
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